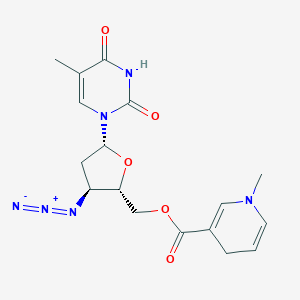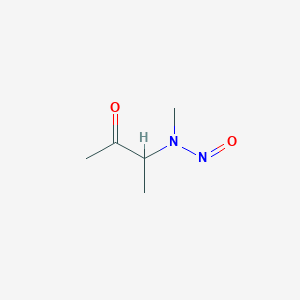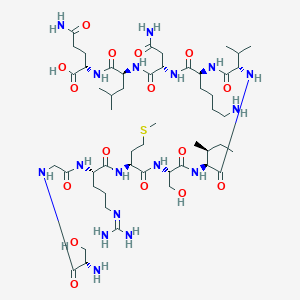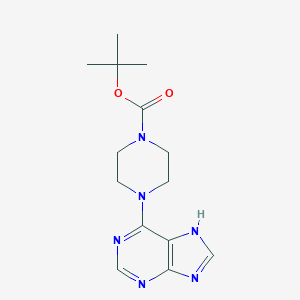
DPAZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which combines a dihydropyridine moiety with an azido-deoxythymidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting with the preparation of the dihydropyridine moiety. This is followed by the introduction of the azido group and the coupling with deoxythymidine. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridinium salts.
Reduction: The azido group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Pyridinium derivatives.
Reduction: Amino-deoxythymidine derivatives.
Substitution: Various substituted thymidine analogs.
Applications De Recherche Scientifique
5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a probe in molecular biology experiments.
Medicine: Investigated for its potential as a drug delivery agent, particularly for targeting the brain.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine involves its ability to penetrate biological membranes and deliver active agents to specific sites within the body. The dihydropyridine moiety facilitates the crossing of the blood-brain barrier, while the azido group can be activated to release therapeutic agents. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and triggering desired biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxycytosine
- 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-2’,3’-dideoxyuridine
Uniqueness
Compared to similar compounds, 5’-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3’-azido-3’-deoxythymidine stands out due to its unique combination of a dihydropyridine moiety and an azido-deoxythymidine backbone. This structure imparts distinct chemical and biological properties, making it particularly suitable for applications in drug delivery and therapeutic interventions.
Propriétés
Numéro CAS |
116333-41-6 |
|---|---|
Formule moléculaire |
C17H20N6O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
Clé InChI |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
| 116333-41-6 | |
Synonymes |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















